Mal-sac-hnsa

描述

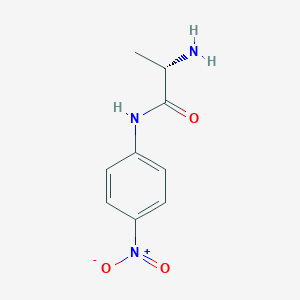

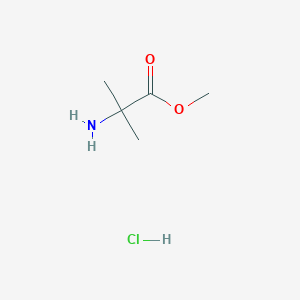

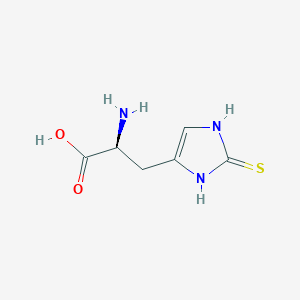

Mal-sac-hnsa is a compound with the following structure: ε-Maleimidocaproic acid-(2-nitro-4-sulfo)-phenyl ester · sodium salt . It contains a maleimide moiety for coupling to a sulfhydryl group and a succinimidyl moiety for coupling to an amino group . This compound is used in various applications, including peptide and protein crosslinking.

Synthesis Analysis

The synthesis of Mal-sac-hnsa involves the incorporation of maleimide and succinimidyl functionalities. Specific synthetic methods and reaction conditions may vary, but the resulting compound is designed for efficient conjugation to sulfhydryl-containing peptides and proteins .

Molecular Structure Analysis

The molecular structure of Mal-sac-hnsa consists of the maleimide and succinimidyl moieties linked to a central core. The maleimide group allows for specific targeting of sulfhydryl groups, while the succinimidyl ester facilitates coupling to amino groups. The sodium salt form enhances solubility and stability.

Chemical Reactions Analysis

- Retro–Diels-Alder Reaction : This reaction deprotects the maleimide immediately before conjugation .

Physical And Chemical Properties Analysis

科学研究应用

1. 肽和蛋白质研究中的生物共轭

Mal-sac-hnsa是一种水溶性的异双官能交联试剂,在生物共轭过程中得到了应用。它特别适用于将含巯基的肽连接到载体蛋白质上。这种交联剂允许通过释放酚酚酚酸(HNSA)来进行光谱定量反应。其完全的水溶性有助于调整浓度以优化反应速率并最小化水解。这种应用在生产特异性肽抗体方面具有重要意义,而不会诱导产生特异于交联(Aldwin & Nitecki, 1987)的抗体。

2. 理解分子进化

对酵母菌中MAL基因家族的研究,包括MAL1、MAL2、MAL3、MAL4和MAL6位点,有助于我们理解分子进化。这些位点编码各种组分,如麦芽糖渗透酶、麦芽糖酶和MAL激活因子。对它们的结构和功能同源性的研究,特别是它们的端粒邻近序列,有助于阐明多基因家族进化背后的机制(Charron et al., 1989)。

3. 小儿临床应用

在小儿外科领域,骶神经刺激(SNS)已被研究用于治疗便秘和大便失禁,特别是在先天性肛门畸形的儿童中。这项系统性回顾突出了SNS在管理儿童便秘和尿路问题方面的潜力。尽管数据有限且异质性很大,但回顾表明了有希望的结果,并呼吁进行更多客观研究,特别是关注特定的先天性肛门畸形(Dewberry et al., 2019)。

4. 加强科学决策

科学咨询委员会(SACs)在科学、政策和社会的交汇处发挥作用。它们在形成建议方面的作用通常不仅仅涉及科学证据,还涉及非科学信息来源。这种被称为“后常规科学”的方法主张在决策过程中包括利益相关者的咨询。这种方法已经在英国营养科学咨询委员会的工作中观察到,特别是在制定盐的建议方面(Timotijevic et al., 2013)。

5. 疟疾药物发现倡议

疟疾药物加速器(MalDA)联盟由15个领先的科学实验室组成,致力于加速早期抗疟疾药物的发现。它确定新的、必要的、可药用的靶点和早期的先导抑制剂,以推进进入临床测试的药物候选物。这个联盟体现了在药物发现过程中的合作方法,共享资源和专业知识,以克服药物发现过程中的结构障碍(Yang et al., 2021)。

作用机制

Target of Action

Mal-sac-hnsa is a water-soluble, heterobifunctional crosslinking reagent . It is primarily used for the efficient conjugation of sulfhydryl-containing peptides to carrier proteins . The primary targets of Mal-sac-hnsa are sulfhydryl groups, typically found in cysteine residues of peptides and proteins .

Mode of Action

The mode of action of Mal-sac-hnsa involves the formation of covalent bonds with its targets. Mal-sac-hnsa contains a maleimide moiety for coupling to a sulfhydryl group and a succinimidyl moiety for coupling to an amino group . This allows it to form stable linkages with both sulfhydryl and amino groups, effectively crosslinking peptides to carrier proteins .

Biochemical Pathways

Mal-sac-hnsa is used in the field of molecular biology to create molecular beacons for imaging mRNA in live cells . When a molecular beacon is linked to a tRNA, it stays in the cytoplasm and permits detection of cytoplasmic mRNAs . This allows for the visualization of gene expression in live cells, providing unique insights into cellular biology .

Pharmacokinetics

Its water-solubility suggests that it would have good bioavailability if used in vivo .

Result of Action

The result of Mal-sac-hnsa’s action is the creation of stable, covalent linkages between peptides and proteins . This allows for the creation of molecular beacons that can be used to visualize mRNA in live cells . The fluorescence of these molecular beacons can be monitored spectrophotometrically due to the concomitant release of the dianion of 1-hydroxy-2-nitro-4-benzenesulfonic acid .

Action Environment

The action of Mal-sac-hnsa is influenced by the presence of sulfhydryl and amino groups, which are its primary targets . Its efficacy and stability would also be influenced by the pH and temperature of its environment, as these factors can affect the reactivity of the maleimide and succinimidyl groups .

属性

IUPAC Name |

sodium;4-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUFOUVTWCKBKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-sac-hnsa | |

CAS RN |

101554-76-1 | |

| Record name | 101554-76-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does mal-sac-HNSA contribute to developing highly specific antibodies?

A1: Mal-sac-HNSA acts as a heterobifunctional cross-linking reagent. [] In the context of bradykinin antibody development, it facilitates the conjugation of a modified bradykinin molecule (Cys6-bradykinin) to a carrier protein like bovine serum albumin (BSA). [] This conjugation is crucial for presenting the bradykinin molecule to the immune system and eliciting an immune response. The specificity arises from strategically placing the Cys residue within the bradykinin molecule and utilizing the unique reactivity of mal-sac-HNSA.

Q2: What is the significance of the specific conjugation strategy employed with mal-sac-HNSA in this research?

A2: The research highlights that the position of conjugation on the target molecule is crucial for antibody specificity. [] By conjugating Cys6-bradykinin to BSA via the thiol group of the cysteine residue using mal-sac-HNSA, the researchers were able to generate antibodies that recognized specific regions of the bradykinin molecule, including the free N-terminus and the C-terminal phenylalanine and arginine residues. [] This strategy resulted in an antibody with significantly reduced cross-reactivity with other bradykinin derivatives compared to previously reported antibodies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。